Phosphatase of Regenerating Liver-3, commonly referred to as PRL-3, is a protein tyrosine phosphatase that has garnered significant attention in cancer research due to its role in promoting tumor cell migration and metastasis. The development of PRL-3 inhibitors has become a focal point for therapeutic strategies aimed at targeting cancers characterized by high PRL-3 expression. This article provides a comprehensive analysis of PRL-3 inhibitors, including their classification, synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and applications in scientific research.
PRL-3 inhibitors can be classified into several categories based on their structural characteristics and mechanisms of action. The primary sources of these inhibitors include:
The synthesis of PRL-3 inhibitors typically involves several methodologies:
PRL-3 is composed of 173 amino acids with a molecular mass of approximately 19,535 Da. The active site includes a catalytic cysteine residue at position 104, which is crucial for its phosphatase activity . The molecular structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the binding interactions with inhibitors.
The crystal structure of PRL-3 reveals a typical protein tyrosine phosphatase fold, characterized by a central β-sheet surrounded by α-helices. This structural arrangement is essential for its enzymatic function and interaction with substrates and inhibitors.
The primary chemical reaction catalyzed by PRL-3 involves the hydrolysis of phosphate esters, specifically phospho-tyrosine residues on target proteins. Inhibitors typically act by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation.
The mechanism by which PRL-3 inhibitors exert their effects involves several key processes:
Studies have shown that inhibition of PRL-3 leads to decreased phosphorylation levels of key signaling molecules involved in cell survival pathways, thus promoting apoptosis in cancer cells .
PRL-3 inhibitors exhibit various physical and chemical properties that influence their biological activity:
Recent studies highlight that some inhibitors like Candesartan show minimal toxicity at effective concentrations while selectively inhibiting PRL-3 activity .
PRL-3 inhibitors have significant applications in scientific research and therapeutic development:
PRL-3 (Phosphatase of Regenerating Liver-3), encoded by the PTP4A3 gene, exhibits selective overexpression in malignant tissues compared to adjacent normal tissues, positioning it as a tumor-specific biomarker and therapeutic target. Immunohistochemistry (IHC) analyses reveal variable positivity rates (16–90%) across cancers, influenced by technical limitations such as antigen-masking in formalin-fixed samples. In contrast, western blotting (WB) detects PRL-3 overexpression in 80.6% of tumors across 11 major cancer types, including colorectal (70%), gastric (86%), and lung cancers (90%) [4]. This discrepancy underscores WB’s superior sensitivity in clinical diagnostics. PRL-3 amplification on chromosome 8q24.3 correlates with advanced disease stages and metastatic dissemination, as evidenced by its prevalence in 100% of colorectal liver metastases versus 44.6% in primary tumors [1] [9]. The phosphatase’s expression is transcriptionally regulated by oncogenic drivers (STAT3, STAT5A) and post-transcriptionally modulated by RNA-binding proteins like PCBP1, which stabilizes its mRNA [2] [4].
Table 1: PRL-3 Expression in Human Cancers
Cancer Type | Detection Method | Overexpression Frequency (%) | Clinical Association |
---|---|---|---|
Colorectal | ISH/WB | 70–100 | Liver metastasis biomarker |
Gastric | IHC | 74.1 | Lymph node metastasis correlation |
Ovarian | RT-PCR | Stage III > Stage I | Advanced stage progression |
Acute Myeloid Leukemia | IHC | 47 | Reduced overall survival |
Lung | IHC | 81.5 (Lymph nodes) | Metastatic dissemination |
PRL-3 orchestrates metastatic cascades by inducing EMT reprogramming, characterized by E-cadherin downregulation and vimentin upregulation. This transition enhances cell motility and invasion through cytoskeletal remodeling via Rho GTPases (Cdc42, Rac1) [9]. Crucially, PRL-3 activates PI3K/Akt and Src kinase pathways, promoting survival signals and matrix degradation through MMP-2/9 secretion [5] [9]. A paradigm-shifting study revealed that PRL-3’s phosphatase activity is dispensable for its oncogenic function. Instead, its interaction with magnesium transporters (CNNM) via the R138 residue drives metastasis in zebrafish models of leukemia and rhabdomyosarcoma. Mutants lacking CNNM binding (R138E) failed to accelerate tumor dissemination, whereas phosphatase-dead mutants (C104D) retained oncogenicity [3]. PRL-3 further stabilizes EMT transcription factors (Snail, Twist) and inhibits tumor suppressors like p53 through MDM2-mediated degradation [4] [9].
Beyond cell-autonomous effects, PRL-3 remodels the tumor microenvironment (TME) to support metastasis and therapy resistance. It upregulates VEGF and HIF-1α, inducing endothelial cell proliferation and angiogenesis [9]. In colorectal cancer models, PRL-3 transcriptionally represses PTP1B, leading to hyperactivation of EGFR and its downstream effectors (MAPK, PI3K). This creates an "EGFR addiction" state, sensitizing tumors to cetuximab and explaining why PRL-3-high patients respond better to anti-EGFR therapies [10]. Additionally, PRL-3 fosters an immunosuppressive niche by elevating PD-L1 expression on tumor cells and recruiting M2-polarized macrophages [4]. These interactions shield cancer cells from T-cell-mediated cytotoxicity and correlate with reduced infiltration of CD8+ T cells in PRL-3-expressing tumors [9].
The rhodanine scaffold serves as the chemical backbone for first-generation PRL-3 inhibitors. PRL-3 Inhibitor I (Compound 5e; CAS 893449-38-2), a benzylidene rhodanine derivative, exhibits potent inhibition (IC50 = 0.9 μM) by occupying the phosphatase’s hydrophobic active site [1] [6] [8]. In B16F10 melanoma and DLD-1 colorectal models, this compound reduced invasion by >50% at 7 μM through suppression of PRL-3-mediated Src activation [8]. FDA-drug repurposing screens identified Salirasib (farnesyltransferase inhibitor) and Candesartan (angiotensin receptor blocker) as allosteric PRL-3 inhibitors. In silico docking shows Salirasib binds the WPD loop, locking PRL-3 in a closed conformation, while Candesartan targets a novel site near the CX5R motif [7]. Both drugs blocked PRL-3-driven migration in HEK293 cells without cytotoxicity.
Table 2: PRL-3 Inhibitors in Preclinical Development
Compound | Chemical Class | IC50 (μM) | Target Specificity | Anti-Cancer Effects |
---|---|---|---|---|
PRL-3 Inhibitor I | Benzylidene rhodanine | 0.9 | PRL-3 selective | Reduces invasion in B16F10/DLD1 cells |
JMS-053 | Thienopyridone | 0.02 | Pan-PRL family | Suppresses ovarian cancer xenografts |
Salirasib | Farnesyltransferase inh. | 1.8 | Allosteric (WPD loop) | Blocks migration in CRC lines |
Candesartan | Angiotensin blocker | 2.3 | Novel site (CX5R motif) | Inhibits PRL-3:CNNM interaction |
Targeting PRL-3’s non-catalytic functions represents a promising frontier. The cyclic peptide CPYCP inhibits PRL-3:CNNM complex formation, disrupting magnesium flux essential for metastasis [3]. In vitro FRET assays confirmed CPYCP’s efficacy, providing a platform for high-throughput screening of protein-protein interaction inhibitors [3]. Concurrently, the humanized monoclonal antibody PRL-3-zumab binds cell-surface PRL-3, inducing internalization and degradation. In phase II trials for solid tumors, it reduced tumor growth independently of phosphatase inhibition [4] [7].
Elevated PRL-3 expression predicts responsiveness to EGFR inhibitors in KRAS wild-type colorectal cancers. Mechanistically, PRL-3-induced PTP1B suppression creates EGFR/MAPK pathway dependency, rendering tumors sensitive to cetuximab [10]. In T-cell acute lymphoblastic leukemia (T-ALL), PRL-3 overexpression correlates with SRC pathway activation and extramedullary invasion. Xenograft models showed PRL-3-knockdown cells failed to circulate or engraft in mice, underscoring its role in dissemination [5].
PRL-3 inhibitors chemosensitize tumors by counteracting resistance pathways. In acute myeloid leukemia (AML), PRL-3 inhibitor/sorafenib combinations synergistically induced apoptosis by suppressing Mcl-1 and p-ERK [1]. Similarly, Salirasib enhanced the efficacy of 5-fluorouracil in colorectal models by abrogating PRL-3-mediated EMT [7].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7